molecular formula C33H35FN8O3 B10786107 (S,E)-2-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidine-1-carbonyl)-4-methyl-4-(methyl(oxetan-3-yl)amino)pent-2-enenitrile

(S,E)-2-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidine-1-carbonyl)-4-methyl-4-(methyl(oxetan-3-yl)amino)pent-2-enenitrile

Cat. No.: B10786107
M. Wt: 610.7 g/mol
InChI Key: YELZMARZEBVKBL-VAZXNAHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 9 involves multiple steps, starting with the preparation of the core scaffoldThe final step involves the addition of the cyanoacrylamide group, which is essential for its activity .

Industrial Production Methods

Industrial production of compound 9 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Compound 9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while substitution reactions can yield a variety of modified compounds with different functional groups .

Scientific Research Applications

Compound 9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and related enzymes.

    Biology: Employed in cellular assays to investigate the role of Bruton tyrosine kinase in various signaling pathways.

    Medicine: Explored as a potential therapeutic agent for diseases involving aberrant Bruton tyrosine kinase activity, such as certain cancers and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting Bruton tyrosine kinase.

Mechanism of Action

The mechanism of action of compound 9 involves its binding to the cysteine 481 residue near the ATP pocket of Bruton tyrosine kinase. This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets and disrupting key signaling pathways. This inhibition can lead to reduced cell proliferation and survival, making it a potential therapeutic agent for diseases involving overactive Bruton tyrosine kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 9 is unique due to its reversible inhibition mechanism and its cysteine-reactive, inverted cyanoacrylamide scaffold. This structure allows for prolonged target engagement and improved in vivo efficacy compared to other inhibitors .

Properties

Molecular Formula

C33H35FN8O3

Molecular Weight

610.7 g/mol

IUPAC Name

(E)-2-[(2S)-2-[[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]pyrrolidine-1-carbonyl]-4-methyl-4-[methyl(oxetan-3-yl)amino]pent-2-enenitrile

InChI

InChI=1S/C33H35FN8O3/c1-33(2,40(3)23-18-44-19-23)15-21(16-35)32(43)41-13-7-8-22(41)17-42-31-28(30(36)37-20-38-31)29(39-42)26-12-11-25(14-27(26)34)45-24-9-5-4-6-10-24/h4-6,9-12,14-15,20,22-23H,7-8,13,17-19H2,1-3H3,(H2,36,37,38)/b21-15+/t22-/m0/s1

InChI Key

YELZMARZEBVKBL-VAZXNAHHSA-N

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H]1CN2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N(C)C6COC6

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC1CN2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N(C)C6COC6

Origin of Product

United States

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